molecular formula C14H15N3O2 B2828193 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 433318-45-7

9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2828193
CAS No.: 433318-45-7
M. Wt: 257.293
InChI Key: KBDLCXLVGXYOGD-UHFFFAOYSA-N
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Description

9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrrolidine ring fused to a pyrido[1,2-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrolidine derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Lacks the methyl group at the 9-position.

    9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Oxidized form of the aldehyde.

    4-Hydroxy-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Reduced form of the carbonyl group.

Uniqueness

The presence of the methyl group at the 9-position and the aldehyde functional group confer unique chemical properties and biological activities to 9-Methyl-4-oxo-2-pyrrolidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, distinguishing it from its analogs .

Properties

IUPAC Name

9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-5-4-8-17-12(10)15-13(11(9-18)14(17)19)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDLCXLVGXYOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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